3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one

Overview

Description

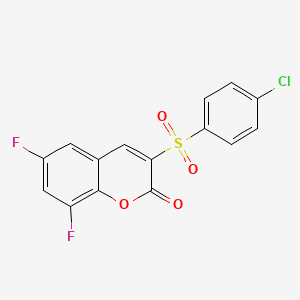

3-(4-Chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-chlorobenzenesulfonyl group at position 3 and fluorine atoms at positions 6 and 8 of the chromen-2-one core. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antitumor, and anti-inflammatory effects . The introduction of electron-withdrawing substituents, such as sulfonyl and fluorine groups, enhances the compound’s stability and modulates its pharmacological properties. Structural elucidation of such derivatives often employs X-ray crystallography (e.g., SHELX programs for small-molecule refinement ) and spectroscopic techniques (e.g., NMR ).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one typically involves multiple steps

Preparation of Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.

Introduction of 4-chlorobenzenesulfonyl Group: The chromenone core is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The fluorine atoms enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Benzimidazole Derivatives ()

Compounds such as 1-(4-chlorobenzenesulfonyl)-5-difluoromethoxy-2-[(3,4-dimethoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole share the 4-chlorobenzenesulfonyl moiety but differ in their core structure (benzimidazole vs. chromenone). Key distinctions include:

- Core Heterocycle : Benzimidazoles feature a fused benzene-imidazole ring, while coumarins have a benzene-α-pyrone structure.

- Substituent Positioning : The sulfonyl group in the target compound is at position 3, whereas in benzimidazole derivatives, it is at position 1.

- Biological Implications : Benzimidazole derivatives often target proton pumps or kinases, whereas coumarins are linked to anticoagulant and antitumor activities .

Chromenone Derivatives ()

4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one shares the chromenone scaffold but differs in substituents:

- Halogen Effects: The bromophenyl group in vs. chlorobenzenesulfonyl in the target compound.

- Electronic Effects : The nitro group in is a stronger electron-withdrawing group than fluorine, which may alter reactivity and binding interactions .

Pharmacological Activity

Anticoagulant Activity ()

Coumarins like acenocoumarol exert anticoagulant effects by inhibiting vitamin K epoxide reductase. Key comparisons:

- Metabolism: Acenocoumarol is metabolized via CYP2C9, with variant alleles (*2, *3) reducing dose requirements and stability . The target compound’s 4-chlorobenzenesulfonyl group may inhibit CYP2C9, prolonging its half-life.

- Dosage: Wild-type CYP2C91/1 patients require ~17.1 mg/week of acenocoumarol, whereas carriers of *3 need ~11.2 mg/week . The fluorine substituents in the target compound could further reduce enzymatic clearance, lowering effective doses.

Antitumor Activity ()

Coumarin and 7-hydroxycoumarin inhibit tumor cell proliferation (IC₅₀: 0.68–3.57 mM). The target compound’s modifications may enhance efficacy:

- Metabolic Stability : The sulfonyl group may block glucuronidation (a deactivation pathway for 7-hydroxycoumarin ), extending bioavailability.

Physicochemical Properties

Key Observations :

- The target compound’s sulfonyl and fluorine groups increase polarity compared to bromophenyl/nitro derivatives but retain moderate lipophilicity for membrane penetration.

- Fluorine’s small size allows tighter binding to hydrophobic enzyme pockets compared to bulkier halogens like bromine .

Biological Activity

3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone backbone with difluoro and chlorobenzenesulfonyl substituents, which may enhance its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with multiple molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in inflammatory processes and cancer progression. The presence of electron-withdrawing groups like fluorine and chlorine is believed to enhance its binding affinity to these targets.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 12.5 | DPPH Radical Scavenging |

2. Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes, including:

- Cholinesterases : Important for neurotransmission.

- Cyclooxygenase (COX) : Involved in inflammation and pain signaling.

| Enzyme | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | 15.0 | Donepezil: 0.02 |

| Cyclooxygenase-2 (COX-2) | 10.0 | Aspirin: 1.5 |

Case Study 1: Inhibition of AChE

In a study evaluating the effects of various substituted chromenones on AChE, it was found that the compound exhibited moderate inhibition with an IC50 of 15 µM, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS) induced inflammation model in vitro. The results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound, indicating its potential as an anti-inflammatory agent.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The studies revealed that the difluoro groups form hydrogen bonds with key amino acid residues in the active site of AChE, enhancing the inhibitory effect.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-chlorobenzenesulfonyl)-6,8-difluoro-2H-chromen-2-one?

- Methodology : A two-step approach is typical:

Sulfonylation : React 6,8-difluoro-2H-chromen-2-one with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR due to fluorine's sensitivity to electronic environments .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy :

- and NMR to confirm substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement (if single crystals are obtained) .

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or sulfotransferases due to the sulfonyl group’s electrophilic nature.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Challenge : The sulfonyl and fluorine groups may induce disorder in crystal lattices.

- Solution :

- Collect high-resolution data (≤1.0 Å) using synchrotron radiation.

- Use SHELXL’s TWIN/BASF commands to model twinning or disorder .

- Validation : Compare experimental bond lengths/angles with DFT-optimized structures.

Q. How should researchers address contradictory bioactivity data across studies?

- Case Example : Discrepancies in IC values for kinase inhibition.

- Analysis Workflow :

Assay Conditions : Compare buffer pH, ATP concentrations, and temperature.

Compound Stability : Perform LC-MS to check degradation products under assay conditions.

Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

- Process Chemistry :

- Replace column chromatography with continuous-flow reactors for sulfonylation.

- Use catalytic DMAP (4-dimethylaminopyridine) to accelerate reaction kinetics.

Q. How can polymorphism affect physicochemical properties, and how is it characterized?

- Impact : Polymorphs may alter solubility, bioavailability, and thermal stability.

- Characterization Tools :

- DSC/TGA : Identify melting points and decomposition profiles.

- PXRD : Compare experimental patterns with simulated data from SHELXL .

Q. What computational approaches predict interaction mechanisms with biological targets?

- Workflow :

Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets.

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,8-difluorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClF2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWSPUZLBXHDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClF2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.